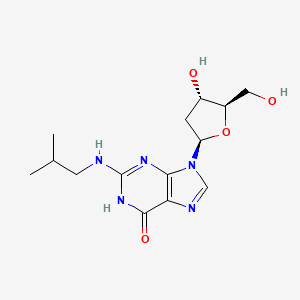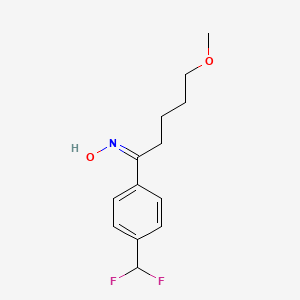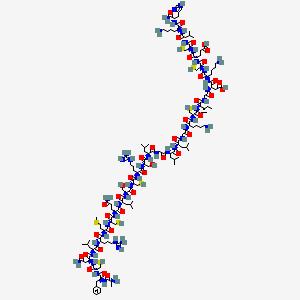
GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gallium(III)-2,3-naphthalocyanine chloride is a coordination compound that features a central gallium ion coordinated to a 2,3-naphthalocyanine ligand. This compound is known for its unique optical and electronic properties, making it a subject of interest in various fields of research, including materials science, chemistry, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gallium(III)-2,3-naphthalocyanine chloride typically involves the reaction of gallium chloride with 2,3-naphthalocyanine in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as: [ \text{GaCl}_3 + \text{2,3-Naphthalocyanine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as solvent extraction, recrystallization, and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions
Gallium(III)-2,3-naphthalocyanine chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the naphthalocyanine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other ligands in the presence of a catalyst or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(IV) species, while reduction may produce gallium(I) species.
科学的研究の応用
Chemistry
In chemistry, gallium(III)-2,3-naphthalocyanine chloride is used as a catalyst in various organic reactions due to its unique electronic properties. It is also studied for its potential use in the development of new materials with specific optical and electronic characteristics.
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells. Its strong absorption in the near-infrared region makes it suitable for deep tissue penetration.
Industry
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism by which gallium(III)-2,3-naphthalocyanine chloride exerts its effects involves the interaction of the gallium ion with various molecular targets. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The molecular pathways involved include the activation of caspases and the induction of apoptosis.
類似化合物との比較
Similar Compounds
- Gallium(III) chloride
- Gallium(III) nitrate
- Gallium(III) sulfate
Uniqueness
Gallium(III)-2,3-naphthalocyanine chloride is unique due to its strong absorption in the near-infrared region, making it particularly useful for applications requiring deep tissue penetration. Additionally, its coordination with the naphthalocyanine ligand imparts unique electronic properties that are not observed in other gallium compounds.
特性
CAS番号 |
142700-78-5 |
|---|---|
分子式 |
C48H24ClGaN8 |
分子量 |
817.9 g/mol |
IUPAC名 |
54-chloro-13,26,39,52,53,55,56,57-octaza-54-gallatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |
InChI |
InChI=1S/C48H24N8.ClH.Ga/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;1H;/q-2;;+3/p-1 |
InChIキー |
NNCKENWXWWOUHN-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Ga](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)
![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)


![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B1147173.png)
